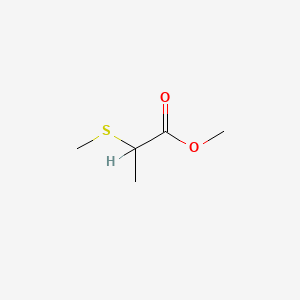
2-(3-Chloro-2-oxopropyl)isoindoline-1,3-dione
概要
説明
2-(3-Chloro-2-oxopropyl)isoindoline-1,3-dione is a chemical compound characterized by an isoindoline nucleus and a carbonyl group at positions 1 and 3.
作用機序
Target of Action
The primary target of 2-(3-Chloro-2-oxopropyl)isoindoline-1,3-dione is the human dopamine receptor D2 (hD2R) . The hD2R is a G protein-coupled receptor that plays a crucial role in the human nervous system, particularly in the regulation of movement, reward, and addiction .
Mode of Action
The compound interacts with the hD2R at its allosteric binding site . The interaction involves several amino acid residues in the receptor, which are crucial for the compound’s affinity . The binding energy (∆G) of the compound to the receptor is used to assess the affinity .
Biochemical Pathways
The compound’s interaction with the hD2R affects the dopamine signaling pathway . This pathway plays a key role in the transmission of signals in the brain that control movement and reward. The compound’s interaction with the hD2R can modulate this pathway, potentially leading to changes in these brain functions .
Result of Action
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound is stored in an inert atmosphere at room temperature , suggesting that it may be sensitive to oxygen and temperature changes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-2-oxopropyl)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This classic route offers a straightforward and versatile pathway to access a variety of substituted isoindoline-1,3-diones . Another method involves the reaction of substituted tetraynes and imidazole derivatives via a hexadehydro-Diels–Alder domino reaction, forming three new C–C bonds and two new C-aryl–O bonds through intramolecular cyclization and intermolecular coupling oxidation reactions .
Industrial Production Methods
Industrial production methods for this compound often involve solventless reactions and green chemistry approaches to minimize environmental impact. For example, the use of deep eutectic solvents (DES) and concentrated solar radiation (CSR) has been explored to accelerate and streamline the synthesis process .
化学反応の分析
Types of Reactions
2-(3-Chloro-2-oxopropyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the carbonyl groups.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure high yields and purity of the products .
Major Products Formed
The major products formed from these reactions include various substituted isoindoline-1,3-dione derivatives, which can be further utilized in different applications .
科学的研究の応用
2-(3-Chloro-2-oxopropyl)isoindoline-1,3-dione has a wide range of scientific research applications:
類似化合物との比較
Similar Compounds
- 2-(3-Iodo-propyl)isoindoline-1,3-dione
- 2-(4-Chloro-butyl)isoindoline-1,3-dione
- 2-(3-Diazenyl-2-oxo-propyl)isoindoline-1,3-dione
- 2-(2,3-Dichloro-2-propenyl)-1H-isoindole-1,3-dione
Uniqueness
2-(3-Chloro-2-oxopropyl)isoindoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its chlorine atom provides a site for further functionalization, making it a versatile intermediate in organic synthesis .
特性
IUPAC Name |
2-(3-chloro-2-oxopropyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c12-5-7(14)6-13-10(15)8-3-1-2-4-9(8)11(13)16/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUEXBHONHJVHTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60279215 | |
| Record name | 2-(3-Chloro-2-oxopropyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60279215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35750-02-8 | |
| Record name | 35750-02-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11750 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(3-Chloro-2-oxopropyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60279215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![1',3'-Dihydrospiro[cyclohexane-1,2'-[2H]imidazo[4,5-b]pyridine]](/img/structure/B1594666.png)





